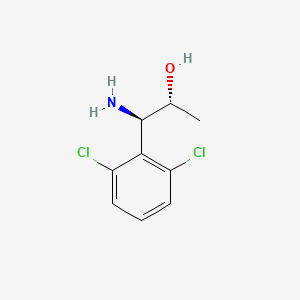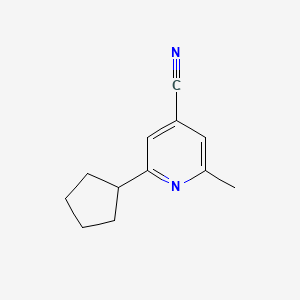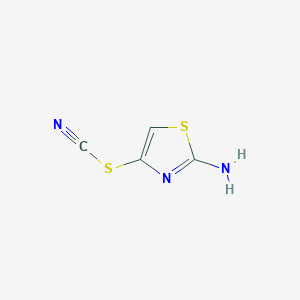
4-Thiocyanatothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiocyanatothiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiocyanate group and the thiazole ring imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatothiazol-2-amine typically involves the reaction of thiazole derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminothiazole with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiocyanatothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl thiazole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Thiocyanatothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Thiocyanatothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets proteins involved in critical cellular processes, such as enzymes and receptors.
Pathways Involved: The compound can inhibit key signaling pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Thiocyanatothiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
4-Bromothiazol-2-amine: Contains a bromine atom instead of a thiocyanate group, leading to variations in its chemical properties and applications.
Uniqueness: The presence of the thiocyanate group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64603-56-1 |
|---|---|
Molekularformel |
C4H3N3S2 |
Molekulargewicht |
157.2 g/mol |
IUPAC-Name |
(2-amino-1,3-thiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7) |
InChI-Schlüssel |
JTNVLTHFBKGZID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


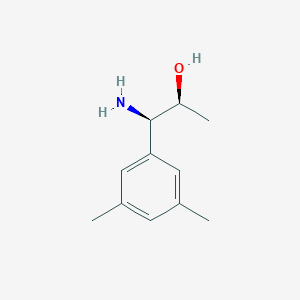

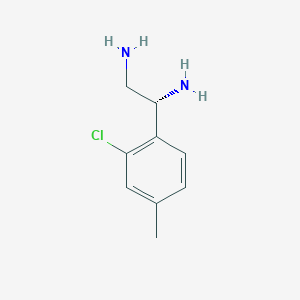


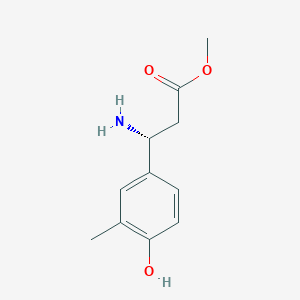
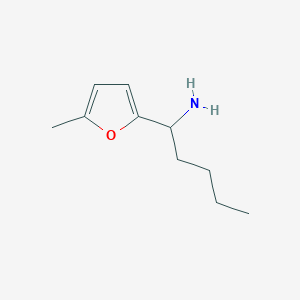
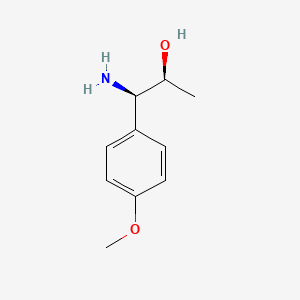
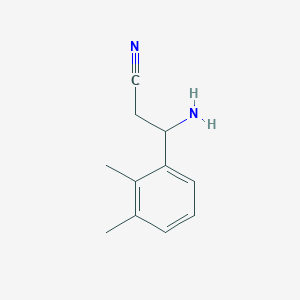
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

